4-[(4-Bromobenzyl)amino]benzoic acid
CAS No.:
Cat. No.: VC0986023
Molecular Formula: C14H12BrNO2
Molecular Weight: 306.15 g/mol
* For research use only. Not for human or veterinary use.
![4-[(4-Bromobenzyl)amino]benzoic acid -](/images/no_structure.jpg)
Specification
Molecular Formula | C14H12BrNO2 |
---|---|
Molecular Weight | 306.15 g/mol |
IUPAC Name | 4-[(4-bromophenyl)methylamino]benzoic acid |
Standard InChI | InChI=1S/C14H12BrNO2/c15-12-5-1-10(2-6-12)9-16-13-7-3-11(4-8-13)14(17)18/h1-8,16H,9H2,(H,17,18) |
Standard InChI Key | SUSBVHOZFNUIIL-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CNC2=CC=C(C=C2)C(=O)O)Br |
Canonical SMILES | C1=CC(=CC=C1CNC2=CC=C(C=C2)C(=O)O)Br |
Introduction
Chemical Structure and Properties
Molecular Identification
Understanding the chemical identity of 4-[(4-Bromobenzyl)amino]benzoic acid is fundamental to appreciating its potential applications and properties. The compound contains a secondary amine linkage connecting a benzoic acid moiety with a 4-bromobenzyl group. This arrangement creates a molecule with distinctive chemical properties derived from the interaction of these functional components.
The compound possesses several standardized identifiers that provide precise chemical information:
Identifier Type | Value |
---|---|
IUPAC Name | 4-[(4-bromophenyl)methylamino]benzoic acid |
Molecular Formula | C₁₄H₁₂BrNO₂ |
Molecular Weight | 306.15 g/mol |
Standard InChI | InChI=1S/C14H12BrNO2/c15-12-5-1-10(2-6-12)9-16-13-7-3-11(4-8-13)14(17)18/h1-8,16H,9H2,(H,17,18) |
Standard InChIKey | SUSBVHOZFNUIIL-UHFFFAOYSA-N |
SMILES Notation | C1=CC(=CC=C1CNC2=CC=C(C=C2)C(=O)O)Br |
PubChem Compound ID | 834058 |
These identifiers enable precise identification and cross-referencing of this compound across chemical databases and research literature.
Physical and Chemical Properties
The physical and chemical properties of 4-[(4-Bromobenzyl)amino]benzoic acid reflect its molecular structure and determine its behavior in various environments and reactions. While comprehensive experimental data on this specific compound is limited, several key properties can be identified:
Property | Value |
---|---|
Physical State | Solid at room temperature |
Solubility in Water | 45.9 μg/mL |
Functional Groups | Carboxylic acid, secondary amine, brominated aromatic ring |
The water solubility value of 45.9 μg/mL indicates that this compound has limited water solubility, which is typical for molecules containing both hydrophobic (brominated benzyl group) and hydrophilic (carboxylic acid) components. This property has important implications for its potential pharmaceutical applications, as it affects absorption, distribution, and formulation considerations.
Biological and Chemical Applications
Comparative Analysis with Related Compounds
Feature | 4-[(4-Bromobenzyl)amino]benzoic acid | 4-Aminobenzoic acid (PABA) | 4-Methylamino-benzoic acid |
---|---|---|---|
Molecular Formula | C₁₄H₁₂BrNO₂ | C₇H₇NO₂ | C₈H₉NO₂ |
Molecular Weight | 306.15 g/mol | 137.14 g/mol | 151.163 g/mol |
Amine Type | Secondary (-NH-) | Primary (-NH₂) | Secondary (-NH-) |
Additional Features | Bromobenzyl substituent | Unsubstituted primary amine | Methyl substituent |
Reported Applications | Limited documentation | Component of folic acid, UV absorber, pharmaceutical applications | Limited documentation |
Melting Point | Not specifically reported | Not specifically reported in search results | 160-162°C |
PABA is known to combine with pteridine and glutamic acid to form folic acid and has been used in sunscreens due to its UVB absorption properties . By comparison, the N-substitution in 4-[(4-Bromobenzyl)amino]benzoic acid would significantly alter its electronic properties, potentially creating distinct biological activities and pharmaceutical applications.
Chemical Reactivity Profile
Reactivity of Functional Groups
The chemical reactivity of 4-[(4-Bromobenzyl)amino]benzoic acid is determined by its three primary functional groups: the carboxylic acid, the secondary amine, and the bromine-substituted aromatic ring. Each of these functional groups presents specific reactivity patterns:
-
The carboxylic acid group (-COOH) can undergo esterification, amidation, and salt formation reactions. This group is typically acidic, with an expected pKa similar to other benzoic acid derivatives.
-
The secondary amine (-NH-) can participate in various reactions including acylation, alkylation, and condensation reactions. It can also serve as a hydrogen bond donor in intermolecular interactions.
-
The bromine atom on the benzyl group provides a reactive site for various transformations, particularly metal-catalyzed coupling reactions such as Suzuki, Heck, or Sonogashira couplings, making this compound valuable as a building block in complex molecule synthesis.
Research Perspectives and Future Directions
The current research landscape for 4-[(4-Bromobenzyl)amino]benzoic acid appears to be in developmental stages, with opportunities for expansion in several directions. Future research efforts could focus on:
-
Comprehensive characterization of its physicochemical properties, including detailed solubility profiles in various solvents, spectroscopic data, and crystallographic analysis
-
Development of optimized synthetic routes with improved yields and purity
-
Systematic evaluation of its biological activities, particularly in antimicrobial and anticancer applications
-
Investigation of its potential interactions with folate-dependent enzymes, given the structural relationship to PABA
-
Exploration of structure-activity relationships through the synthesis and testing of structural analogs
These research directions would contribute significantly to our understanding of this compound and potentially lead to valuable applications in medicinal chemistry and other fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume